methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Overview
Description
Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and a benzoate ester, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products:
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials with specific functional properties .
Mechanism of Action
The mechanism of action of methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, modulating their activity . The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler analog without the benzoate ester, used in similar applications.
Methyl 3-(1H-pyrazol-1-yl)benzoate: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-1H-pyrazole: Another analog with different substitution patterns, affecting its chemical properties.
Uniqueness: Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of the nitro group, pyrazole ring, and benzoate ester, which confer specific reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-5-4-6-12(7-11)14(18)21-3/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXBSCDXCAGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331330 | |
Record name | methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785010 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402739-13-3 | |
Record name | methyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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